Cas no 69636-09-5 (4-methyl-N-(4-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide)

4-Methyl-N-(4-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at the 4-position and a carboxamide linkage to a 4-nitrophenyl moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and medicinal chemistry. The presence of the nitro group enhances reactivity for further functionalization, while the thiadiazole ring contributes to its potential biological activity. Its well-defined molecular architecture allows for precise modifications, supporting applications in agrochemical and pharmaceutical research. The compound exhibits stability under standard handling conditions, ensuring reliable performance in synthetic workflows.
4-methyl-N-(4-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide structure
69636-09-5 structure
Product Name:4-methyl-N-(4-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide
CAS No:69636-09-5
MF:C10H8N4O3S
MW:264.260519981384
CID:5475488
Update Time:2025-05-21

4-methyl-N-(4-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4-methyl-N-(4-nitrophenyl)thiadiazole-5-carboxamide
    • 4-methyl-N-(4-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide
    • Inchi: 1S/C10H8N4O3S/c1-6-9(18-13-12-6)10(15)11-7-2-4-8(5-3-7)14(16)17/h2-5H,1H3,(H,11,15)
    • InChI Key: VAYPLYVYCXTDQA-UHFFFAOYSA-N
    • SMILES: S1C(C(NC2=CC=C([N+]([O-])=O)C=C2)=O)=C(C)N=N1

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4-methyl-N-(4-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide Related Literature

Additional information on 4-methyl-N-(4-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide

Comprehensive Overview of 4-methyl-N-(4-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide (CAS No. 69636-09-5)

4-methyl-N-(4-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide (CAS No. 69636-09-5) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and agrochemical research. This compound, characterized by its unique thiadiazole core and nitrophenyl substituent, exhibits a range of intriguing properties that make it a subject of ongoing scientific exploration. In recent years, the demand for heterocyclic compounds like this has surged, driven by their potential applications in drug discovery and crop protection.

The molecular structure of 4-methyl-N-(4-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide combines a 1,2,3-thiadiazole ring with a carboxamide linkage and a 4-nitrophenyl group. This configuration contributes to its stability and reactivity, making it a valuable intermediate in synthetic chemistry. Researchers have particularly focused on its potential as a bioactive scaffold, with studies suggesting possible roles in modulating enzyme activity or serving as a precursor for more complex molecules.

In the context of current scientific trends, 69636-09-5 aligns with several hot topics in chemical research. The growing interest in sustainable chemistry has led to investigations into greener synthesis methods for such compounds. Additionally, the pharmaceutical industry's search for novel small molecule therapeutics has put compounds with thiadiazole moieties under increased scrutiny. The nitrophenyl component also makes this compound relevant to photochemistry studies, as nitroaromatics often exhibit interesting light-responsive behaviors.

From a technical perspective, 4-methyl-N-(4-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide typically appears as a crystalline solid with specific solubility characteristics that influence its handling and application. Its physicochemical properties, including melting point and spectral features (IR, NMR, and mass spectra), have been well-documented in the literature, providing researchers with essential data for identification and quality control purposes.

The compound's stability under various conditions has been another area of investigation. While the thiadiazole ring generally confers good thermal stability, the presence of the nitro group requires careful consideration of storage conditions to prevent decomposition. These stability characteristics are crucial for researchers working with this material in both academic and industrial settings.

In the realm of drug discovery, derivatives of 1,2,3-thiadiazole have shown promise across multiple therapeutic areas. While 69636-09-5 itself may not be a drug candidate, its structural features make it an important building block for medicinal chemistry programs. The compound's ability to participate in various chemical transformations allows for the creation of diverse molecular libraries, supporting the ongoing search for new pharmacologically active compounds.

Agricultural applications represent another significant area where 4-methyl-N-(4-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide and related compounds have shown potential. The thiadiazole moiety is known to confer interesting biological activities, and researchers have explored its derivatives as possible plant protection agents. This aligns with current global needs for more effective and environmentally friendly crop protection solutions.

From a synthetic chemistry standpoint, the preparation of 69636-09-5 involves several well-established organic reactions. The most common routes typically begin with 5-methyl-1,2,3-thiadiazole-4-carboxylic acid derivatives, which are then coupled with 4-nitroaniline through amide bond formation. Optimization of these synthetic procedures continues to be an active area of research, particularly with regard to improving yields and reducing environmental impact.

The analytical characterization of 4-methyl-N-(4-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide employs standard techniques including high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These methods ensure the purity and identity of the compound, which is particularly important when it serves as an intermediate in multi-step syntheses.

Looking to the future, research on 69636-09-5 and related thiadiazole derivatives is likely to expand in several directions. The increasing use of computational chemistry and molecular modeling techniques may provide new insights into the compound's potential interactions with biological targets. Additionally, the development of more sustainable synthetic methods for such heterocycles remains an important challenge for green chemistry initiatives.

In conclusion, 4-methyl-N-(4-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide (CAS No. 69636-09-5) represents an interesting and versatile compound with multiple potential applications across chemical and life sciences. Its unique structural features and demonstrated utility as a synthetic intermediate ensure that it will remain relevant in various research contexts. As scientific understanding of heterocyclic compounds continues to advance, this particular molecule may well find new roles in addressing contemporary challenges in medicine, agriculture, and materials science.

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